Lansoprazole Sulfide N-Oxide Lansoprazole Sulfide N-Oxide Used in the preparation of Lansoprazole and its metabolite and impurities.
Brand Name: Vulcanchem
CAS No.: 163119-30-0
VCID: VC21335723
InChI: InChI=1S/C16H14F3N3O2S/c1-10-13(22(23)7-6-14(10)24-9-16(17,18)19)8-25-15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
SMILES: CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Molecular Formula: C16H14F3N3O2S
Molecular Weight: 369.4 g/mol

Lansoprazole Sulfide N-Oxide

CAS No.: 163119-30-0

VCID: VC21335723

Molecular Formula: C16H14F3N3O2S

Molecular Weight: 369.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Lansoprazole Sulfide N-Oxide - 163119-30-0

Description

Lansoprazole Sulfide N-Oxide is a compound associated with lansoprazole, a widely used proton pump inhibitor for treating gastrointestinal disorders such as ulcers and gastroesophageal reflux disease (GERD) . This article focuses on providing detailed information about Lansoprazole Sulfide N-Oxide, including its chemical properties, synthesis, and potential applications.

Synthesis and Formation

Lansoprazole Sulfide N-Oxide can be formed through the oxidation of lansoprazole sulfide, a metabolite of lansoprazole. Lansoprazole itself undergoes various degradation pathways under different conditions, such as acidic or oxidative stress, leading to the formation of several degradants . The specific synthesis of Lansoprazole Sulfide N-Oxide involves complex chemical reactions that may occur during the metabolic breakdown of lansoprazole.

Physical and Chemical Characteristics

PropertyDescription
Molecular FormulaC16H14F3N3O2S
Molecular Weight369.36 g/mol
FormNeat
Product TypeImpurity Reference Material
SolubilityNot specifically detailed for Lansoprazole Sulfide N-Oxide, but related compounds may have limited solubility in organic solvents.
Storage ConditionsControlled environment, possibly requiring refrigeration for stability.
CAS No. 163119-30-0
Product Name Lansoprazole Sulfide N-Oxide
Molecular Formula C16H14F3N3O2S
Molecular Weight 369.4 g/mol
IUPAC Name 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole
Standard InChI InChI=1S/C16H14F3N3O2S/c1-10-13(22(23)7-6-14(10)24-9-16(17,18)19)8-25-15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
Standard InChIKey LGJKGASGASPHLH-UHFFFAOYSA-N
SMILES CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Canonical SMILES CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Appearance White Solid
Melting Point 213-215°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole N-Oxide;
PubChem Compound 11326133
Last Modified Apr 15 2024

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